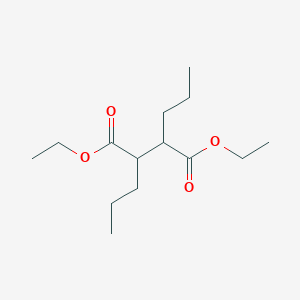
Diethyl 2,3-dipropylsuccinate
Vue d'ensemble
Description
Diethyl 2,3-dipropylsuccinate is a chemical compound with the molecular formula C14H26O4 . It has an average mass of 258.354 Da and a monoisotopic mass of 258.183105 Da . It is also known as bis (2,3-dipropylsuccinyl) ethane or Ethyl 2,3-diisopropylsuccinate.
Synthesis Analysis
The synthesis of Diethyl 2,3-dipropylsuccinate involves a multi-step reaction . A procedure was developed for preparing 2,3-dialkyl-substituted succinates by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .Molecular Structure Analysis
The molecular structure of Diethyl 2,3-dipropylsuccinate consists of 14 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms . The structure, properties, spectra, suppliers, and links for Diethyl 2,3-diisopropylsuccinate can be found on ChemSpider .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Diethyl 2,3-dipropylsuccinate include condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation .Physical And Chemical Properties Analysis
Diethyl 2,3-dipropylsuccinate has a predicted boiling point of 262.1±8.0 °C and a predicted density of 0.963±0.06 g/cm3 .Mécanisme D'action
While the specific mechanism of action for Diethyl 2,3-dipropylsuccinate is not explicitly mentioned in the search results, it is used as a stereoregulating component of titanium–magnesium catalysts for propylene polymerization . This suggests that it plays a role in controlling the stereochemistry of the resulting polymer.
Orientations Futures
There is no general procedure for preparing 2,3-dialkyl-substituted succinates, and there are data that methyl, ethyl, or benzyl substituents can be introduced by treatment of diethyl succinate with 2 equiv of lithium diisopropylamide and with the corresponding alkyl halide . This suggests that future research could focus on developing a general procedure for the synthesis of these compounds.
Relevant Papers One relevant paper discusses the preparation of different enantiomers of Diethyl 2,3-diisopropylsuccinate and their use as internal donors in the polypropylene catalyst . It was found that only the Di-D-menthyl- (+)-2,3-diisopropylsuccinate synthesized by D-menthol could be purified through crystallization . Both enantiomers of Diethyl 2,3-diisopropylsuccinate were found to endow the catalyst with excellent performance and showed no significant differences despite the different molecular conformation .
Propriétés
IUPAC Name |
diethyl 2,3-dipropylbutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-5-9-11(13(15)17-7-3)12(10-6-2)14(16)18-8-4/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIDLUJSQINFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CCC)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,3-dipropylsuccinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



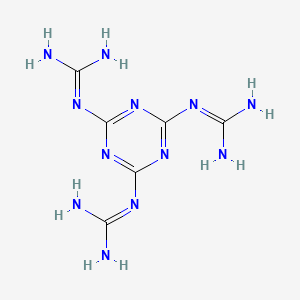

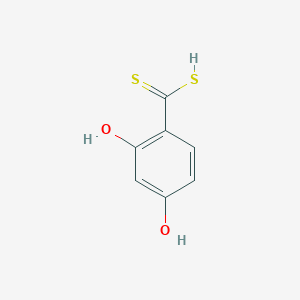
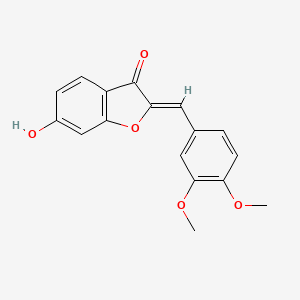

![N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine](/img/structure/B3327234.png)
![(2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol](/img/structure/B3327240.png)

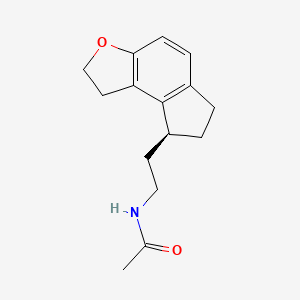


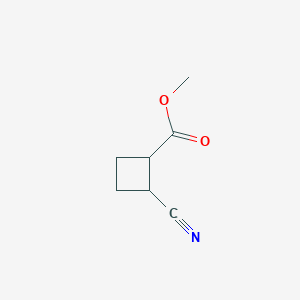
![6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3327275.png)
